3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoic Acid Derivative: The protected amino compound is then reacted with 4-fluorophenylacetic acid under appropriate conditions to form the desired propanoic acid derivative. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity of the final product. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Deprotection: The free amino acid.
Coupling: Peptide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-pentenoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino}methyl)boronic acid
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of fluorinated peptides and other fluorine-containing compounds, which are of interest in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKNBVBFPVLABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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